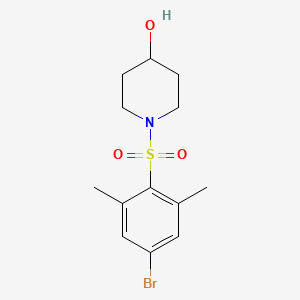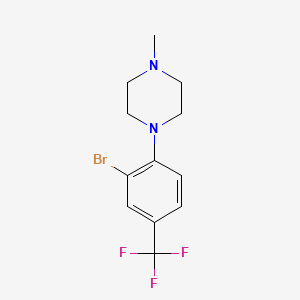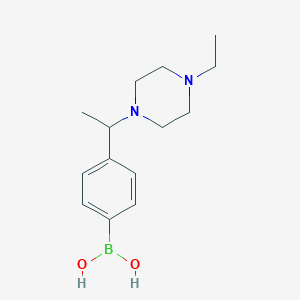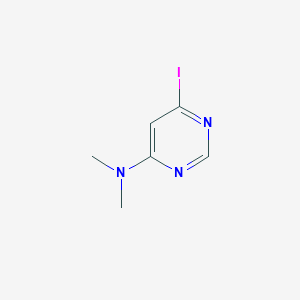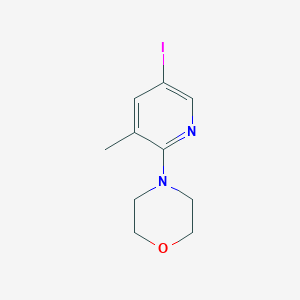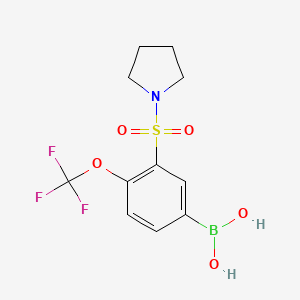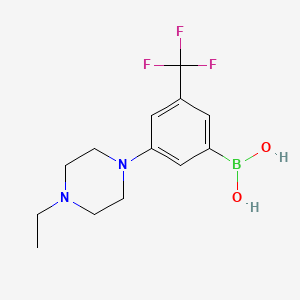
(3-(4-乙基哌嗪-1-基)-5-(三氟甲基)苯基)硼酸
描述
“(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H21BN2O2 and a molecular weight of 248.13 . It is a boronic acid derivative, which are often used as powerful reagents in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid derivatives like “(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid” often involves catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with an ethylpiperazinyl group and a trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid” include its molecular formula (C13H21BN2O2), molecular weight (248.13), and its classification as a boronic acid derivative . Additional properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a specialty reagent in the identification and quantification of proteins, aiding in the understanding of cellular processes at the molecular level .
Organic Synthesis
As a boronic acid derivative, this compound finds application in organic synthesis, particularly in Suzuki coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules .
Drug Discovery
The compound’s structure, featuring a trifluoromethyl group and an ethylpiperazine moiety, makes it a valuable scaffold in medicinal chemistry. It can be used to modify pharmacokinetic properties and enhance the binding affinity of potential drug candidates .
Material Science
In material science, the compound can be employed to modify surface properties of materials. Its ability to form stable covalent bonds with various substrates is exploited to create functionalized surfaces for sensors or catalysis .
Bioconjugation Techniques
Bioconjugation involves attaching two biomolecules together for analytical or therapeutic purposes. The boronic acid group of this compound can be used for conjugating biomolecules in a site-specific manner, improving the efficacy of biologically active compounds .
Chemical Biology
In chemical biology, this compound is used to probe the function of biological systems. It can act as a molecular tool to investigate enzyme activities, receptor-ligand interactions, and other biochemical pathways .
Agricultural Chemistry
The compound’s derivatives can be synthesized for use in agricultural chemistry, potentially serving as intermediates in the development of new agrochemicals, such as pesticides or herbicides .
Environmental Science
In environmental science, researchers can use this compound to study degradation processes or to develop new methods for the detection and removal of environmental pollutants .
作用机制
The mechanism of action, targets, and effects of a specific boronic acid compound would depend on its structure and the functional groups present. For example, some boronic acid compounds are used as inhibitors for enzymes like serine proteases, where they can bind to the active site of the enzyme and prevent it from functioning .
The pharmacokinetics of boronic acid compounds, including absorption, distribution, metabolism, and excretion (ADME), would also depend on the specific compound. Factors that could influence this include the compound’s size, polarity, and stability, as well as the presence of any functional groups that could be metabolized by the body .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, would again depend on the specific compound. Factors such as pH, temperature, and the presence of other chemicals could potentially affect the compound’s stability and activity .
属性
IUPAC Name |
[3-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BF3N2O2/c1-2-18-3-5-19(6-4-18)12-8-10(13(15,16)17)7-11(9-12)14(20)21/h7-9,20-21H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTZCTRDFVAVEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCN(CC2)CC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






